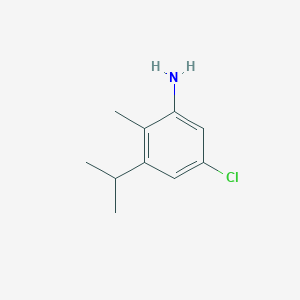
5-クロロ-3-イソプロピル-2-メチルフェニルアミン
概要
説明
5-Chloro-3-isopropyl-2-methyl-phenylamine is an organic compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It is also known by its IUPAC name, 5-chloro-3-isopropyl-2-methylaniline . This compound is a brown liquid at room temperature and is primarily used in various chemical synthesis processes .
科学的研究の応用
5-Chloro-3-isopropyl-2-methyl-phenylamine has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isopropyl-2-methyl-phenylamine typically involves the chlorination of 3-isopropyl-2-methyl-aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position of the aromatic ring . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-3-isopropyl-2-methyl-phenylamine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields . The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions .
化学反応の分析
Types of Reactions
5-Chloro-3-isopropyl-2-methyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
作用機序
The mechanism of action of 5-Chloro-3-isopropyl-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes . For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 5-Chloro-2-methyl-aniline
- 3-Isopropyl-2-methyl-aniline
- 5-Chloro-3-isopropyl-aniline
Uniqueness
5-Chloro-3-isopropyl-2-methyl-phenylamine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
5-Chloro-3-isopropyl-2-methyl-phenylamine, a substituted phenylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-3-isopropyl-2-methyl-phenylamine can be represented as follows:
- Molecular Formula : C12H16ClN
- Molecular Weight : 225.72 g/mol
The presence of chlorine and isopropyl groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Biological Activity Overview
Research into the biological activity of 5-Chloro-3-isopropyl-2-methyl-phenylamine indicates several promising areas:
Antimicrobial Activity
Studies have indicated that compounds related to phenylamines exhibit antimicrobial properties. For instance, phenylamine derivatives have been investigated for their ability to inhibit bacterial growth and fungal infections. The specific activity of 5-Chloro-3-isopropyl-2-methyl-phenylamine against various microbial strains remains to be fully characterized but is expected based on the behavior of similar compounds.
Anticancer Potential
Emerging research suggests that phenylamine derivatives may possess anticancer properties. In vitro studies have assessed their effects on cancer cell lines, demonstrating cytotoxicity and apoptosis induction in several models. For example, compounds with similar structures have shown effectiveness against human non-small cell lung cancer cells (A549), with IC50 values indicating significant inhibitory activity .
The proposed mechanisms by which 5-Chloro-3-isopropyl-2-methyl-phenylamine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to apoptosis in cancerous cells.
Case Studies and Research Findings
Several studies have explored the biological activity of phenylamine derivatives, providing insights into the potential applications of 5-Chloro-3-isopropyl-2-methyl-phenylamine:
特性
IUPAC Name |
5-chloro-2-methyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOSZUGWBKOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















